4-Isopropylphenylhydrazine hydrochloride
Overview
Description
Synthesis Analysis
- The synthesis of 4-Isopropylphenylhydrazine hydrochloride involves several key steps, typically beginning with specific precursors and undergoing reactions like cyclization and oxidation. For instance, synthesis processes can include the cyclization of 4-chlorophenylhydrazine, as seen in the creation of related compounds (Gao Zheng-hu, 2015).
Molecular Structure Analysis
- The molecular structure of 4-Isopropylphenylhydrazine hydrochloride is characterized by specific intermolecular interactions and bonding patterns. For instance, studies on related compounds have shown structures stabilized by intramolecular hydrogen bonds and other weak interactions, contributing significantly to the compound's stability and properties (W. Siddiqui et al., 2008).
Chemical Reactions and Properties
- 4-Isopropylphenylhydrazine hydrochloride undergoes various chemical reactions, contributing to its wide range of applications. For example, reactions with different amines or oxidizing agents can yield various products, showing the compound's versatility in chemical synthesis (J. Deruiter et al., 1987).
Physical Properties Analysis
- The physical properties of 4-Isopropylphenylhydrazine hydrochloride, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. Investigations into related compounds provide insights into factors like solvent effects and reaction conditions that influence these properties (Li Wei-guo, 2012).
Chemical Properties Analysis
- The chemical properties of 4-Isopropylphenylhydrazine hydrochloride, including reactivity, stability, and interaction with other compounds, are central to its use in various chemical reactions and processes. Studies have explored its reactivity with different chemical groups and the resulting products, highlighting its utility in synthetic chemistry (Saliha Saouli et al., 2020).
Scientific Research Applications
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High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS)
- Application Summary : 4-Isopropylphenylhydrazine hydrochloride is used as a reagent in the synthesis of 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP). PPMP is used for the determination of pre-column labeled carbohydrates .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
-
Preparation of 4-Isopropylphenylhydrazine
- Application Summary : 4-Isopropylphenylhydrazine hydrochloride may be used in the preparation of 4-isopropylphenylhydrazine .
- Method of Application : The compound is neutralized with NaOH to prepare 4-isopropylphenylhydrazine .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Also, please be aware that this compound is considered hazardous and should be handled with care. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling this compound .
Also, please be aware that this compound is considered hazardous and should be handled with care. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Always follow safety guidelines when handling this compound .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
properties
IUPAC Name |
(4-propan-2-ylphenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFPPUVGWDZXMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369807 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropylphenylhydrazine hydrochloride | |
CAS RN |
118427-29-5 | |
Record name | 4-Isopropylphenylhydrazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(propan-2-yl)phenyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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